molecular formula C15H15N3O3 B5292329 3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole

3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole

Cat. No. B5292329
M. Wt: 285.30 g/mol
InChI Key: YMFKZERPFKADHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole, commonly known as DIMEB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of DIMEB is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also act by modulating the activity of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
DIMEB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, such as DNA polymerase and topoisomerase. It has also been shown to modulate the activity of signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways. In addition, DIMEB has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DIMEB has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on DIMEB. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action. Another area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine its efficacy in animal models of neurodegenerative diseases and to elucidate its mechanism of action. Finally, there is interest in developing more soluble derivatives of DIMEB that may be more suitable for use in aqueous solutions.

Synthesis Methods

The synthesis of DIMEB involves a series of chemical reactions. The starting material is 2,4-dimethoxybenzaldehyde, which is converted to 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 2-bromoacetophenone to form 2-(2,4-dimethoxyphenyl)-1-(2-bromoacetophenyl)hydrazone. This compound is then reacted with potassium tert-butoxide to form DIMEB.

Scientific Research Applications

DIMEB has been studied for its potential applications in scientific research. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. DIMEB has also been studied for its potential use as a neuroprotective agent, with studies showing that it can protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

3-[[2-(2,4-dimethoxyphenyl)imidazol-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-19-12-3-4-13(14(9-12)20-2)15-16-6-7-18(15)10-11-5-8-21-17-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFKZERPFKADHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CN2CC3=NOC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.